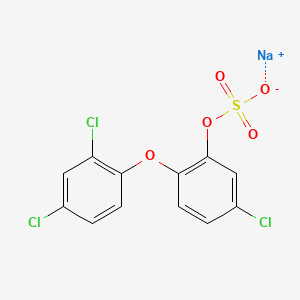

三氯生O-硫酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate, also known as Triclosan O-Sulfate Sodium Salt, is a compound with the molecular formula C12H6Cl3NaO5S . It is used as a bacteriostat and preservative for cosmetic and detergent compositions . It is also used as an antiseptic, disinfectant, and is a main ingredient in shampoos, deodorants, toothpastes, mouth washes, and household cleaning products .

Molecular Structure Analysis

The compound has a molecular weight of 391.6 g/mol . The InChI string isInChI=1S/C12H7Cl3O5S.Na/c13-7-1-3-10 (9 (15)5-7)19-11-4-2-8 (14)6-12 (11)20-21 (16,17)18;/h1-6H, (H,16,17,18);/q;+1/p-1 . The Canonical SMILES string is C1=CC (=C (C=C1Cl)OS (=O) (=O) [O-])OC2=C (C=C (C=C2)Cl)Cl. [Na+] . Physical and Chemical Properties Analysis

The compound has a molecular weight of 391.6 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The exact mass is 389.889922 g/mol . The topological polar surface area is 84 Ų . The heavy atom count is 22 .科学研究应用

1. 用于皮肤和软组织感染的局部防腐剂配方 三氯生O-硫酸钠盐用于局部防腐剂配方,用于预防和治疗皮肤和软组织感染 . 它已被封装成聚L-乳酸(PLLA)纳米粒子,以抑制细菌生长 .

2. 个人护理和外科植入产品 该化合物在个人护理和外科植入产品中具有潜在应用 . 将三氯生封装到PLLA纳米粒子中增强了其抗菌生长效果,使其适用于这些产品 .

药物递送系统

三氯生O-硫酸钠盐可用于药物递送系统 . 将三氯生封装到PLLA纳米粒子中可以控制化合物的释放,增强其治疗效果 .

伤口敷料

该化合物被建议用于伤口敷料 . 三氯生的抗菌特性可以帮助防止伤口感染,将其封装到PLLA纳米粒子中可以增强其效果 .

提高水溶性

作用机制

Target of Action

Triclosan O-Sulfate Sodium Salt, also known as Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate, is a biocidal compound with multiple targets in the cytoplasm and membrane . It primarily targets bacteria by inhibiting fatty acid synthesis . The compound binds to the enoyl-acyl carrier protein reductase enzyme (ENR), which plays a crucial role in bacterial lipid biosynthesis .

Mode of Action

At lower concentrations, Triclosan appears bacteriostatic, meaning it inhibits the growth and reproduction of bacteria . It achieves this by binding to the ENR enzyme, thereby inhibiting fatty acid synthesis, which is essential for bacterial growth . At higher concentrations, Triclosan can have a bactericidal effect, killing the bacteria outright .

Biochemical Pathways

Triclosan interferes with the fatty acid synthesis pathway in bacteria . By binding to the ENR enzyme, it prevents the bacteria from producing the fatty acids needed for building and reproducing its cell membrane . This disruption of the fatty acid synthesis pathway leads to inhibited growth and, at higher concentrations, death of the bacteria .

Result of Action

The primary result of Triclosan’s action is the inhibition of bacterial growth and, at higher concentrations, bacterial death . . For instance, it has been linked to endocrine disruption, neurodevelopment impairment, metabolic disorders, cardiotoxicity, and an increased cancer risk .

Action Environment

Triclosan can enter the environment through various pathways due to its widespread use in personal care and consumer products . It has been detected in sewage treatment plant effluents, surface water, ground water, and even in sediment and aquatic organisms . The physico-chemical properties of Triclosan indicate its potential to bioaccumulate and persist in the environment . These environmental factors can influence the compound’s action, efficacy, and stability.

安全和危害

The compound should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should be avoided . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

属性

IUPAC Name |

sodium;[5-chloro-2-(2,4-dichlorophenoxy)phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O5S.Na/c13-7-1-3-10(9(15)5-7)19-11-4-2-8(14)6-12(11)20-21(16,17)18;/h1-6H,(H,16,17,18);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOAPGGJJKGTHL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OS(=O)(=O)[O-])OC2=C(C=C(C=C2)Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737536 |

Source

|

| Record name | Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68508-18-9 |

Source

|

| Record name | Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)